Fmoc-D-cis-hyp-OH
CAS No.: 214852-45-6
VCID: VC21541462
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-cis-hyp-OH, also known as N-(fluorenylmethoxycarbonyl)-(4R)-4-hydroxy-D-proline, is a derivative of hydroxyproline, an amino acid crucial in collagen structure and stability. This compound is widely used in peptide synthesis and drug development due to its unique properties that enhance peptide stability and functionality. Applications in Peptide SynthesisFmoc-D-cis-hyp-OH is a key building block in peptide synthesis, particularly in solid-phase peptide synthesis. It allows for the incorporation of unique structural features into peptides, enhancing their stability and functionality. This is crucial for developing peptides with specific biological activities. Role in Drug DevelopmentThe compound's ability to stabilize peptide structures makes it valuable in the pharmaceutical industry. It is used in developing new drugs, especially those targeting specific proteins. Its structural similarity to proline also makes it useful in studies aimed at developing collagen mimetics, which have applications in tissue engineering and regenerative medicine. Research FindingsResearch on Fmoc-D-cis-hyp-OH highlights its importance in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents. Bioconjugation and Protein EngineeringIn protein engineering, Fmoc-D-cis-hyp-OH is used to modify protein properties, improving their stability and functionality in various applications. Its use in bioconjugation enables the development of more efficient drug delivery systems. Synthesis and PurificationThe synthesis of Fmoc-D-cis-hyp-OH typically involves protecting the hydroxyl group of hydroxyproline with a fluorenylmethoxycarbonyl (Fmoc) group. Purification methods often include chromatography techniques to ensure high purity of the final product. Purification Techniques
|
---|---|
CAS No. | 214852-45-6 |
Product Name | Fmoc-D-cis-hyp-OH |
Molecular Formula | C20H19NO5 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m1/s1 |
Standard InChIKey | GOUUPUICWUFXPM-KZULUSFZSA-N |
Isomeric SMILES | C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Synonyms | FMOC-D-CIS-HYP-OH;214852-45-6;Fmoc-cis-D-4-Hydroxyproline;Fmoc-cis-4-Hydroxy-D-proline;AC1OJJ5D;N-alpha-(9-Fluorenylmethyloxycarbonyl)-trans-L-hydroxyproline;SCHEMBL1336708;CTK8E9745;MolPort-006-705-856;ZINC4899868;AKOS015837455;RTR-010089;AN-29718;KB-95898;TR-010089;V4358;Z-2453;I14-26588;(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-pyrrolidine-2-carboxylicacid;(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylicacid;(2R,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylicacid |
PubChem Compound | 7269371 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume